molecular formula C13H14O4 B8158322 4-Methoxybenzyl 3-oxocyclobutanecarboxylate

4-Methoxybenzyl 3-oxocyclobutanecarboxylate

Katalognummer: B8158322
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: MMWOHJOGDOGYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxybenzyl 3-oxocyclobutanecarboxylate is an organic ester compound featuring a strained cyclobutane ring substituted with a ketone group (3-oxo) and esterified with a 4-methoxybenzyl moiety. This structure confers unique physicochemical properties, such as increased reactivity due to ring strain and enhanced lipophilicity from the aromatic methoxybenzyl group.

Eigenschaften

IUPAC Name

(4-methoxyphenyl)methyl 3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-12-4-2-9(3-5-12)8-17-13(15)10-6-11(14)7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWOHJOGDOGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination-Cyclization Using Acetone and Bromine

The first method, detailed in CN103232340A , employs a three-step sequence starting with acetone and bromine. In the initial step, 1,3-dibromo-2-acetone is synthesized by reacting acetone with bromine in a 1:1.5–1:2.5 molar ratio using ethanol as a solvent at room temperature for 10–16 hours. The subsequent cyclization step involves malononitrile, sodium iodide, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in dimethylformamide (DMF) at 60–90°C for 16–24 hours, yielding 3,3-dicyanocyclobutanone. Final hydrolysis under acidic conditions produces 3-oxocyclobutanecarboxylic acid with a yield of 52–68% and purity exceeding 99%.

Key advantages of this route include the avoidance of highly toxic reagents like osmium tetroxide and the recyclability of solvents such as ethanol and DMF. However, the reliance on bromine necessitates stringent safety protocols due to its corrosive and volatile nature.

Decarboxylation of Diisopropyl Malonate Derivatives

An alternative approach, described in CN105037130A , utilizes diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane in DMF with potassium tert-butoxide as a base. The reaction proceeds at 140°C for four days, followed by decarboxylation using concentrated hydrochloric acid to yield 3-oxocyclobutanecarboxylic acid. This method achieves comparable purity (99–99.2%) but requires prolonged heating, which may limit its industrial scalability.

Comparative Analysis of Preparation Methods

The table below contrasts the two foundational methods for synthesizing 3-oxocyclobutanecarboxylic acid, highlighting critical parameters that influence the subsequent esterification step:

Parameter Bromination-Cyclization Decarboxylation
Starting MaterialsAcetone, bromine, malononitrileDiisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane
Reaction Time40–48 hours6–7 days
Yield52–68%40–50%
Solvent RecyclabilityEthanol, DMF, tolueneDMF, heptane
Toxicity ConsiderationsAvoids osmium tetroxideRequires concentrated HCl

Optimization Challenges and Industrial Scalability

Purification of 3-Oxocyclobutanecarboxylic Acid

Both synthetic routes necessitate rigorous purification to achieve pharmaceutical-grade purity. Recrystallization from toluene-heptane mixtures (Method A) or dichloromethane-heptane systems (Method B) effectively removes byproducts such as unreacted malononitrile or residual DMF.

Esterification Efficiency

The choice of esterification method impacts the overall yield of this compound. Steglich esterification, while mild, often requires chromatographic purification due to dicyclohexylurea (DCU) byproducts . In contrast, the acid chloride route offers simpler workup but risks racemization or ketone degradation under acidic conditions.

Analyse Chemischer Reaktionen

Esterification and Protection Reactions

The compound can be synthesized via esterification of 3-oxocyclobutanecarboxylic acid with 4-methoxybenzyl bromide under basic conditions. A representative procedure involves:

  • Reagents : Potassium carbonate (K₂CO₃), 4-methoxybenzyl bromide, acetone.

  • Conditions : Reflux at 56–60°C for 16 hours.

  • Yield : ~68% after purification by silica gel chromatography .

Key Data:

Reaction ComponentDetails
Starting Material3-Oxocyclobutanecarboxylic acid
Alkylating Agent4-Methoxybenzyl bromide
BaseK₂CO₃
SolventAcetone
TemperatureReflux (56–60°C)
Reaction Time16 hours

Reduction of the Ketone Group

The 3-oxo group undergoes selective reduction to form 3-hydroxy derivatives:

  • Reagents : Sodium borohydride (NaBH₄), methanol (MeOH).

  • Conditions : 0–20°C in tetrahydrofuran (THF) for 0.5–1 hour.

  • Yield : 53–88% .

Example Protocol:

text
1. Dissolve 4-methoxybenzyl 3-oxocyclobutanecarboxylate (2.3 g) in THF (30 mL) and MeOH (1.5 mL). 2. Add NaBH₄ (215 mg) at 0°C. 3. Stir for 30 minutes, then extract with dichloromethane (DCM). 4. Purify via reverse-phase chromatography.

Product : 4-Methoxybenzyl 3-hydroxycyclobutanecarboxylate .

Nucleophilic Substitution Reactions

The ester participates in nucleophilic substitutions, particularly at the cyclobutane ring:

  • Reagents : Phenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions : THF, room temperature, 24 hours.

  • Yield : 82% for phenoxy-substituted derivatives .

Reaction Pathway:

text
This compound → (Step 1: Reduction) → 3-Hydroxy intermediate → (Step 2: Mitsunobu Reaction) → 3-Phenoxycyclobutanecarboxylate

Cross-Coupling Reactions

Palladium-catalyzed allylic alkylation enables functionalization of the cyclobutanone ring:

  • Catalyst : Pd₂(pmdba)₃ with electron-deficient PHOX ligands.

  • Conditions : Toluene, 20–25°C, 12–24 hours.

  • Yield : 72–90% for α-quaternary cyclobutanones .

Representative Transformation:

Starting MaterialProductCatalystYield
Allyl 1-benzyl-2-oxocyclobutanecarboxylate(S)-2-Allyl-2-benzylcyclobutanonePd/(S)-t-BuPHOX90%

Hydrolysis and Decarboxylation

Acidic or basic hydrolysis cleaves the ester group:

  • Reagents : Hydrochloric acid (HCl), water.

  • Conditions : Reflux at 102–106°C for 120 hours.

  • Yield : 40–60% for 3-oxocyclobutanecarboxylic acid .

Oxidation Reactions

While direct oxidation data is limited, analogous compounds (e.g., methyl 1-amino-3-oxocyclobutanecarboxylate) undergo oxidation with KMnO₄ or CrO₃ to yield carboxylic acids or aldehydes.

Experimental Considerations

  • Purity : Recrystallization with dichloromethane/n-heptane improves purity (>99%) .

  • Stability : Store under inert gas at −20°C to prevent ketone oxidation or ester hydrolysis .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing bioactive cyclobutane derivatives, particularly in kinase inhibitor and antiviral drug development .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

  • Synthetic Intermediate : 4-Methoxybenzyl 3-oxocyclobutanecarboxylate serves as an important synthetic intermediate in the development of pharmaceutical compounds. It is particularly relevant in the synthesis of drugs targeting various diseases, including cancer and autoimmune disorders .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Research has shown that it can modulate inflammatory responses by reducing levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages, highlighting its therapeutic potential in treating inflammatory diseases .

Organic Chemistry

  • Reagent in Organic Synthesis : The compound is utilized in organic chemistry as a building block for synthesizing more complex organic molecules. Its ability to undergo various transformations makes it valuable for creating diverse chemical entities .
  • Enantioselective Reactions : It has been employed in enantioselective C–H arylation and vinylation reactions, showcasing its utility in producing chiral compounds essential for drug development .

Data Tables

Reaction TypeDescriptionExample Products
OxidationConversion to carbonyl compounds3-oxocyclobutanecarboxylic acid
ReductionFormation of alcohols from estersBenzyl 3-hydroxycyclobutanecarboxylate
SubstitutionReplacement of functional groupsVarious substituted esters

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating its potential for use in new antimicrobial formulations .
  • Inflammatory Response Modulation : Another investigation showed that treatment with this compound reduced inflammatory markers in vitro, suggesting its application in developing anti-inflammatory therapies .
  • Synthesis of Drug Intermediates : Research highlighted its role as an intermediate in synthesizing complex drug molecules, including those targeting chronic inflammatory diseases and cancer therapy agents .

Wirkmechanismus

The mechanism of action of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the 3-oxo group can participate in nucleophilic addition reactions, while the methoxybenzyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its role in different chemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Features Biological/Industrial Relevance Reference
4-Methoxybenzyl 3-oxocyclobutanecarboxylate N/A C₁₂H₁₂O₄* Combines a strained 3-oxocyclobutane ring with a lipophilic 4-methoxybenzyl group. Potential use in drug design due to aromatic and strained motifs.
Ethyl 3-oxocyclobutanecarboxylate 695-95-4 C₇H₁₀O₃ Smaller ethyl ester group; lower molecular weight and lipophilicity. Intermediate in organic synthesis.
Benzyl 3-hydroxycyclobutanecarboxylate 480449-99-8 C₁₂H₁₂O₄ Hydroxyl substituent instead of ketone; reduced ring strain and reactivity. Studied for polymer applications.
4-Methoxybenzyl formate HMDB0034993 C₉H₁₀O₃ Formate ester with a methoxybenzyl group; volatile and flavorant properties. Used in fragrances and food additives.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... N/A C₂₁H₂₀BrN₃O₃ Pyridazinone derivative with 4-methoxybenzyl; FPR2 agonist. Anti-inflammatory drug candidate.

*Calculated molecular formula based on structural components.

Key Differences and Implications

Cyclobutane Ring Modifications :

  • The 3-oxo group in this compound increases ring strain and reactivity compared to the hydroxyl-substituted analog (Benzyl 3-hydroxycyclobutanecarboxylate) . This makes it more susceptible to nucleophilic attack, useful in synthetic cascades.
  • Ethyl 3-oxocyclobutanecarboxylate lacks the aromatic methoxybenzyl group, resulting in lower molecular weight and reduced lipophilicity, which may limit its bioavailability in drug delivery .

Biological Activity: The 4-methoxybenzyl moiety is critical in receptor interactions, as seen in FPR2 agonists like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... .

Physicochemical Properties :

  • Compared to 4-Methoxybenzyl formate, the 3-oxocyclobutanecarboxylate ester has higher molecular weight and lower volatility, making it less suitable as a flavorant but more stable in solid formulations .

Biologische Aktivität

4-Methoxybenzyl 3-oxocyclobutanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of a methoxy group and a cyclobutane ring enhances its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of serine/threonine protein kinases, particularly the p21-activated kinase (PAK) family. PAKs play crucial roles in various cellular processes, including:

  • Cytoskeletal organization
  • Cell proliferation
  • Cell differentiation
  • Cell survival

Inhibition of PAK activity can disrupt these processes, making it a valuable target for cancer therapies, especially in hyperproliferative conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by modulating PAK signaling pathways. For instance:

  • Breast Cancer: High expression levels of PAK1 have been linked to aggressive breast tumors. Inhibiting PAK1 with this compound may reduce tumor growth and improve patient outcomes .
  • Lung Cancer: Aberrant expression of PAKs in non-small cell lung cancers (NSCLCs) suggests that targeting these kinases could be a therapeutic strategy .

Case Studies

  • Inhibition of PAK Activity : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, correlating with reduced PAK activity .
  • Combination Therapy : In preclinical models, combining this compound with standard chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, indicating its potential as an adjunct therapy .

Data Summary

FeatureDescription
Chemical Formula C₁₁H₁₄O₃
CAS Number Not specified
Biological Target PAK family (serine/threonine kinases)
Primary Application Cancer treatment (hyperproliferative disorders)
Mechanism Inhibition of cellular signaling pathways

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent in oncology. Future studies should focus on:

  • Mechanistic Studies : Further elucidating the specific pathways affected by this compound.
  • Clinical Trials : Evaluating its safety and efficacy in human subjects.
  • Combination Therapies : Exploring synergistic effects with existing cancer treatments.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the ester.
  • Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3).

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:

  • 1^{1}H-NMR :
    • Aromatic protons from the 4-methoxybenzyl group: δ 6.8–7.4 ppm (doublets, J = 8.5 Hz).
    • Methoxy group: δ ~3.8 ppm (singlet).
    • Cyclobutane carbonyl proton: Absent (non-enolic β-ketoester tautomerization quenches resonance) .
  • 13^{13}C-NMR :
    • Ester carbonyl: δ ~165–170 ppm.
    • Cyclobutane carbonyl: δ ~200–210 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 248.24 g/mol for C₁₃H₁₄O₄). High-resolution MS (HRMS) validates the empirical formula .
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-ketoester C=O) .

Advanced: What challenges arise in the purification of this compound, and how can they be addressed?

Methodological Answer:
Common challenges include:

  • Byproduct Formation : Partial hydrolysis of the ester or tautomerization of the β-ketoester. Mitigate by using dry solvents and inert atmospheres .
  • Co-Elution in Chromatography : Similar-polarity impurities. Optimize column chromatography with gradient elution (e.g., hexane → ethyl acetate) or use preparative HPLC with a C18 column .
  • Low Crystallinity : The compound may remain oily. Trituration with cold ether or hexane can induce crystallization. Alternatively, convert to a stable derivative (e.g., hydrazone) for recrystallization .

Advanced: How do reaction conditions influence the yield of this compound during esterification?

Methodological Answer:
Critical factors include:

  • Catalyst Choice : Use of DMAP (4-dimethylaminopyridine) accelerates esterification via nucleophilic catalysis, improving yields to >80% compared to non-catalytic routes .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may promote side reactions. Toluene balances reactivity and selectivity .
  • Temperature : Reflux conditions (80–110°C) are optimal for transesterification, while room temperature suffices for activated esters (e.g., acid chlorides) .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)Reference
K₂CO₃, DMF, 80°C7595
p-TsOH, toluene, reflux6590
DMAP, THF, rt8298

Advanced: What are the strategies for resolving stereochemical outcomes in derivatives of this compound?

Methodological Answer:
Stereochemical control is critical when the cyclobutane ring is functionalized:

  • Chiral Auxiliaries : Use (R)- or (S)-4-methoxybenzyl groups to induce asymmetry during cyclization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in [2+2] cycloadditions to form the cyclobutane ring with enantiomeric excess (ee >90%) .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers. Retention times correlate with absolute configuration .

Advanced: How can researchers analyze contradictory data in the stability studies of this compound?

Methodological Answer:
Contradictions often arise from:

  • pH-Dependent Degradation : The β-ketoester moiety hydrolyzes rapidly under acidic/basic conditions. Use buffered solutions (pH 6–8) during stability assays and validate via HPLC .
  • Thermal Decomposition : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures. Store samples at –20°C under nitrogen .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation. Use amber vials and minimize light exposure during handling .

Q. Data Reconciliation Workflow :

Repeat experiments under standardized conditions.

Cross-validate with multiple analytical techniques (e.g., NMR, LC-MS).

Apply multivariate analysis (e.g., PCA) to identify outlier variables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.